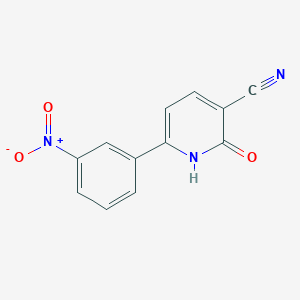

6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3/c13-7-9-4-5-11(14-12(9)16)8-2-1-3-10(6-8)15(17)18/h1-6H,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUNFHQIOLIVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C(=O)N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-nitrobenzaldehyde with malononitrile and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 6-(3-aminophenyl)-2-oxo-1H-pyridine-3-carbonitrile.

Substitution: Various amides or esters depending on the nucleophile used.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.

Biological Studies: Its derivatives are explored for their biological activities, including antimicrobial and antiviral properties.

Mechanism of Action

The mechanism of action of 6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase . The nitrophenyl group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The substituents on the pyridine ring significantly alter electronic and steric properties:

- 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : The chloro group is moderately electron-withdrawing, leading to a less polarized structure compared to the nitro group in the target compound. This reduces dipole-dipole interactions and may lower melting points .

- 6-(4-Ethylphenyl)-2-oxo-1H-pyridine-3-carbonitrile : The ethyl group is electron-donating, increasing electron density on the pyridine ring. This contrasts sharply with the electron-deficient environment created by the 3-nitrophenyl group .

- 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile : Hydroxy and methyl groups introduce hydrogen-bonding capability and steric hindrance, respectively, which are absent in the nitro-substituted compound .

Physical Properties

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 6-(3-Nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile | Not reported | ~269.23 | 3-Nitrophenyl, oxo, nitrile |

| 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Not reported | 245.68 | 3-Chlorophenyl, oxo, nitrile |

| 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2c) | 222.1–224.8 | 397.40 | 3-Nitrophenyl, thioether |

| 6-(4-Ethylphenyl)-2-oxo-1H-pyridine-3-carbonitrile | Not reported | 224.26 | 4-Ethylphenyl, oxo, nitrile |

The 3-nitrophenyl group likely increases melting points compared to chloro or ethyl substituents due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking).

Spectral Characteristics

- Infrared (IR) Spectroscopy : The nitro group in the target compound shows asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, absent in chloro- or ethyl-substituted analogs. The nitrile group exhibits a sharp peak near ~2200 cm⁻¹ .

- NMR Spectroscopy : The aromatic protons of the 3-nitrophenyl group resonate downfield (δ ~8.0–8.5 ppm) due to electron withdrawal, distinct from the upfield shifts seen in ethyl-substituted analogs .

Tautomerism and Hydrogen Bonding

The oxo group at position 2 enables keto-enol tautomerism, stabilized by conjugation with the nitrile group. Intramolecular hydrogen bonding between the oxo and nitrile groups may enhance planarity, improving binding to flat biological targets (e.g., kinase ATP pockets) .

Biological Activity

Overview

6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile, also known by its CAS number 56916-10-0, is a heterocyclic compound characterized by a pyridine ring substituted with a nitrophenyl group, a carbonitrile group, and an oxo group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.

The molecular formula of this compound is CHNO, and it has a molecular weight of approximately 221.19 g/mol. Its structure allows for various chemical reactions, which can be harnessed for synthesizing derivatives with enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. One proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound may reduce inflammation and associated pain.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0048 |

| Pseudomonas aeruginosa | 0.039 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit tumor growth in vitro has been noted, making it a candidate for further development in cancer therapeutics .

Case Studies

Several case studies have been conducted to evaluate the biological activity of derivatives of this compound:

- Case Study on Antibacterial Efficacy : A study published in MDPI demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against multiple strains, with modifications to the nitrophenyl group enhancing efficacy .

- Anticancer Assessment : Research published in ACS Inorganic Chemistry highlighted that certain derivatives showed promising cytotoxic effects on cancer cell lines, indicating potential pathways for drug development targeting specific cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a 71% yield was achieved using a one-pot method in DMSO-d6 with sodium acetate as a base, followed by recrystallization . Alternative routes involve microwave-assisted synthesis (e.g., 65–80% yields in ethanol/piperidine systems at 0–5°C) . Solvent polarity and temperature critically affect yield: polar aprotic solvents like DMSO enhance cyclization efficiency, while lower temperatures reduce side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?

- Methodological Answer :

- IR spectroscopy : Key peaks include ν(C≡N) at ~2230 cm⁻¹ and ν(C=O) at ~1650 cm⁻¹, confirming nitrile and ketone groups .

- NMR : ¹H NMR in DMSO-d6 reveals aromatic proton signals (δ 6.87–8.42 ppm) and exchangeable protons (NH/OH, δ 11.0–13.2 ppm) . ¹³C NMR distinguishes carbonyl (δ ~165 ppm) and nitrile (δ ~115 ppm) carbons .

- Mass spectrometry : High-resolution MS (e.g., JEOL JMS-600) validates molecular ions [M+H]⁺ with <2 ppm error .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, and ethanol. Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group . Degradation is accelerated by light and moisture, necessitating amber glassware and desiccants during handling .

Advanced Research Questions

Q. How can conflicting NMR or IR data between studies be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 2.47 ppm for methyl groups vs. δ 2.30 ppm in other studies) may arise from solvent deuteration (DMSO-d6 vs. CDCl₃) or pH variations. Cross-validation via X-ray crystallography (e.g., CCDC-deposited structures) provides unambiguous confirmation . IR peak shifts (e.g., ν(C=O) at 1651 cm⁻¹ vs. 1640 cm⁻¹) can be reconciled using KBr pellet standardization .

Q. What strategies optimize the synthesis for improved yield and purity?

- Methodological Answer :

- Catalyst screening : Transition metals (e.g., CuI) enhance cyclization efficiency in microwave-assisted reactions .

- Workup modifications : Column chromatography (silica gel, ethyl acetate/hexane) removes nitro-reduction byproducts .

- In situ monitoring : ReactIR tracks intermediate formation to optimize reaction time .

Q. How should bioactivity studies targeting specific receptors (e.g., kinase inhibitors) be designed?

- Methodological Answer :

- Derivatization : Introduce hydrazide hydrazones or phthalimido groups to enhance binding affinity .

- Assays : Use fluorescence polarization assays for kinase inhibition profiling (IC₅₀ determination) .

- Toxicity screening : Prioritize derivatives with low cytotoxicity in HEK293 or HepG2 cell lines .

Q. What computational methods predict reactivity for further derivatization?

- Methodological Answer :

- DFT calculations : Gaussian09 with B3LYP/6-31G* basis sets models electrophilic substitution at the pyridine ring .

- Docking studies : AutoDock Vina predicts binding modes with ATP-binding pockets (e.g., EGFR kinase) .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.